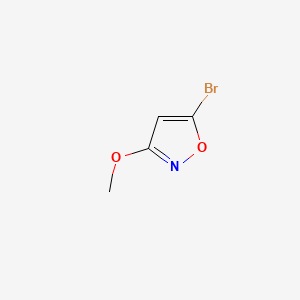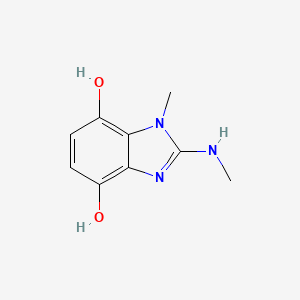
1-Methyl-2-(methylamino)benzimidazole-4,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-(methylamino)benzimidazole-4,7-diol, also known as MAMB, is a synthetic compound that belongs to the class of benzimidazole derivatives. It is a potent inhibitor of tyrosine kinases and has been found to exhibit anti-cancer activity in various preclinical studies.
作用机制
1-Methyl-2-(methylamino)benzimidazole-4,7-diol exerts its anti-cancer activity by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in cell signaling and proliferation. 1-Methyl-2-(methylamino)benzimidazole-4,7-diol specifically targets the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), which are overexpressed in many types of cancer. By inhibiting these receptors, 1-Methyl-2-(methylamino)benzimidazole-4,7-diol blocks the downstream signaling pathways that lead to cell growth and survival.
Biochemical and Physiological Effects:
1-Methyl-2-(methylamino)benzimidazole-4,7-diol has been found to have several biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest, inhibit DNA synthesis, and promote apoptosis in cancer cells. 1-Methyl-2-(methylamino)benzimidazole-4,7-diol has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Additionally, 1-Methyl-2-(methylamino)benzimidazole-4,7-diol has been reported to have a low toxicity profile in animal studies, making it a promising candidate for further development.
实验室实验的优点和局限性
One of the main advantages of using 1-Methyl-2-(methylamino)benzimidazole-4,7-diol in lab experiments is its potency and specificity towards EGFR and VEGFR. This allows for the selective inhibition of these receptors without affecting other signaling pathways. Another advantage of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol is its low toxicity profile, which makes it suitable for in vivo studies. However, one limitation of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the development of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol as an anti-cancer agent. One possible direction is to optimize its pharmacokinetic properties by improving its solubility and stability. Another direction is to explore its potential as a combination therapy with other chemotherapeutic agents or radiation therapy. Moreover, the development of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol analogs with improved potency and selectivity towards EGFR and VEGFR could lead to the discovery of novel anti-cancer agents.
Conclusion:
In conclusion, 1-Methyl-2-(methylamino)benzimidazole-4,7-diol is a promising anti-cancer agent that exhibits potent inhibitory activity towards EGFR and VEGFR. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol as a therapeutic agent for cancer.
合成方法
The synthesis of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol involves the condensation of 2-amino-3-methylphenol with 2-chloro-4,7-dihydroxybenzimidazole in the presence of a base. The resulting product is then treated with methylamine to yield 1-Methyl-2-(methylamino)benzimidazole-4,7-diol. This method has been reported in the literature and has been optimized for high yields and purity.
科学研究应用
1-Methyl-2-(methylamino)benzimidazole-4,7-diol has been extensively studied for its anti-cancer activity. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 1-Methyl-2-(methylamino)benzimidazole-4,7-diol has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor metastasis in preclinical studies. Moreover, 1-Methyl-2-(methylamino)benzimidazole-4,7-diol has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
1-methyl-2-(methylamino)benzimidazole-4,7-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-10-9-11-7-5(13)3-4-6(14)8(7)12(9)2/h3-4,13-14H,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWOEDAVTCGDIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C=CC(=C2N1C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


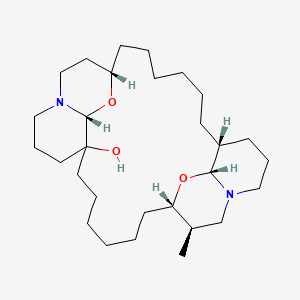
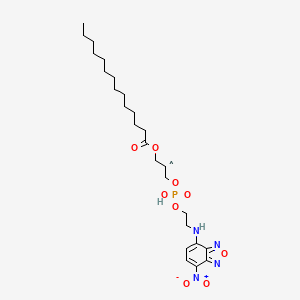

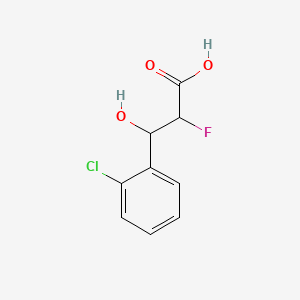



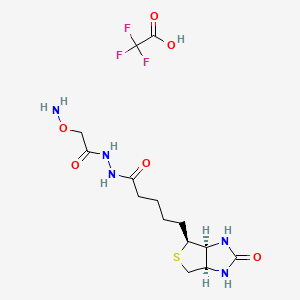
![2-[(4-Amino-2-fluorophenyl)amino]ethanol](/img/structure/B570725.png)
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid](/img/structure/B570726.png)


